molecular formula C12H11NO2S B11936641 N-(2-methoxyphenyl)thiophene-3-carboxamide

N-(2-methoxyphenyl)thiophene-3-carboxamide

Cat. No.: B11936641
M. Wt: 233.29 g/mol
InChI Key: QSAMUOFXTPARAN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)thiophene-3-carboxamide typically involves the reaction of 2-methoxyaniline with thiophene-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxyphenyl)thiophene-2-carboxamide
  • N-(2-Hydroxyethyl)pyridine-3-carboxamide
  • Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Uniqueness

N-(2-methoxyphenyl)thiophene-3-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

N-(2-methoxyphenyl)thiophene-3-carboxamide

InChI

InChI=1S/C12H11NO2S/c1-15-11-5-3-2-4-10(11)13-12(14)9-6-7-16-8-9/h2-8H,1H3,(H,13,14)

InChI Key

QSAMUOFXTPARAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CSC=C2

Origin of Product

United States

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